molecular formula C15H21NO5 B1427785 Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate CAS No. 1423134-61-5

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Cat. No. B1427785
M. Wt: 295.33 g/mol
InChI Key: ZMTYKJJOKXHQAL-UHFFFAOYSA-N
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Description

“Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate” appears to be an organic compound. The “Boc” in the name suggests that it contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3-(3-hydroxyphenyl)propanoic acid derivative with a Boc-protected amine. The exact details would depend on the specific reagents and conditions used.



Molecular Structure Analysis

The molecular structure would include a phenyl ring (from the 3-hydroxyphenyl part of the name), a propanoate group (a three-carbon chain ending in a carboxylate), and a Boc-protected amine.



Chemical Reactions Analysis

As an organic compound, “Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate” could potentially undergo a variety of chemical reactions. The phenyl ring might undergo electrophilic aromatic substitution, the carboxylate could participate in esterification or amidation reactions, and the Boc group could be removed to reveal the amine.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific solvent.


Scientific Research Applications

Synthetic Routes and Derivative Formation

Investigation of Synthetic Routes towards Derivatives of 3‐(Phenylsulfonimidoyl)propanoic Acid : This study describes the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, including strategies for the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate. A successful strategy involved using O-(mesitylsulfonyl)hydroxylamine (MSH) followed by in situ coupling with a N-Boc-protected amino acid, leading to the formation of pseudo-dipeptides exhibiting interesting conformational properties and intramolecular H-bonds (Tye & Skinner, 2002).

Asymmetric Synthesis

Asymmetric Synthesis of Fluorinated l-Tyrosine and Meta-l-Tyrosines : This research presents an asymmetric synthesis of various fluorinated l-tyrosine derivatives, highlighting key steps including the synthesis of the benzyl bromides and the alkylation of the glycine enolate derivative ((S)-Boc-BMI) (Monclus, Masson, & Luxen, 1995).

Applications in Aminopeptidase Inhibitors

Facile Synthesis of (2S,3R)‐3‐Amino‐2‐hydroxy‐4(4′‐hydroxyphenyl) butanoic Acid : The research demonstrates methods for synthesizing optically pure derivatives of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid, crucial for synthesizing aminopeptidase inhibitors. This involved a careful reduction of N-Boc-D-tyrosine methyl ester to the aldehyde, further processed to achieve the desired compound (Moon & Huh, 1991).

Enantioselective Synthesis and Biodegradation

Fabrication of Biodegradable Poly(ester-amide)s Based on Tyrosine Natural Amino Acid : A novel diol monomer, N,N′-Bis[2-(methyl-3-(4-hydroxyphenyl)propanoate)]isophthaldiamide, was synthesized from S-tyrosine methyl ester. The study explored the preparation of optically active and potentially biodegradable poly(ester-amide)s, highlighting their good thermal stability, high optical purity, and probable biodegradability in soil, underscoring their potential for medical applications (Abdolmaleki, Mallakpour, Borandeh, & Sabzalian, 2011).

Safety And Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies might focus on its pharmacological properties. If it’s a synthetic intermediate, research might focus on improving the synthesis or finding new reactions it can participate in.


properties

IUPAC Name

methyl 3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(18)20-4)10-6-5-7-11(17)8-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTYKJJOKXHQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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